
Flt3-IN-3: A Comparative Guide to Tyrosine
Kinase Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Flt3-IN-31

Cat. No.: B15577104 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the FMS-like tyrosine kinase 3 (Flt3) inhibitor,

Flt3-IN-3, and its selectivity profile against other tyrosine kinases. The information presented is

based on available experimental data to offer an objective overview for research and drug

development applications.

Selectivity Profile of Flt3-IN-3
Flt3-IN-3 is a potent inhibitor of the Flt3 receptor tyrosine kinase. Quantitative analysis of its

inhibitory activity reveals high potency against both wild-type Flt3 and a common resistance-

conferring mutant, D835Y. The half-maximal inhibitory concentrations (IC50) are in the low

nanomolar range, indicating strong and specific binding to the kinase.

Kinase Target IC50 (nM)

Flt3 (Wild-Type) 13

Flt3 (D835Y mutant) 8

Flt3 (Internal Tandem Duplication - ITD) 3

Data sourced from commercially available information.[1]
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While comprehensive data on the selectivity of Flt3-IN-3 against a broad panel of other tyrosine

kinases is not widely published, its primary activity is directed towards Flt3. Further

independent screening would be necessary to fully elucidate its off-target effects.

Experimental Protocols
The determination of the inhibitory activity of Flt3-IN-3 is typically achieved through in vitro

biochemical and cellular assays.

Biochemical Kinase Inhibition Assay
This assay quantifies the direct inhibition of Flt3 kinase activity by Flt3-IN-3.

Objective: To determine the IC50 value of Flt3-IN-3 against purified Flt3 kinase.

Methodology:

Reagents and Materials:

Recombinant human Flt3 kinase (wild-type and mutant forms)

Kinase-specific peptide substrate

Adenosine triphosphate (ATP)

Flt3-IN-3 (solubilized in Dimethyl sulfoxide - DMSO)

Kinase reaction buffer

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Microtiter plates

Procedure:

A serial dilution of Flt3-IN-3 is prepared in the kinase reaction buffer.

The recombinant Flt3 kinase and the peptide substrate are added to the wells of a

microtiter plate.
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The serially diluted Flt3-IN-3 is added to the respective wells. A control group with DMSO

vehicle is included.

The kinase reaction is initiated by the addition of ATP.

The reaction is incubated at a controlled temperature for a specific duration.

The reaction is terminated, and the amount of ADP produced (correlating with kinase

activity) is measured using a detection reagent and a luminometer.

The IC50 value is calculated by plotting the percentage of kinase inhibition against the

logarithm of the Flt3-IN-3 concentration.

Cellular Proliferation Assay
This assay assesses the ability of Flt3-IN-3 to inhibit the growth of cancer cells that are

dependent on Flt3 signaling.

Objective: To determine the anti-proliferative IC50 value of Flt3-IN-3 in Flt3-dependent cell

lines.

Methodology:

Cell Lines:

MV4-11 (human acute myeloid leukemia cell line with Flt3-ITD mutation)

MOLM-13 (human acute myeloid leukemia cell line with Flt3-ITD mutation)

Reagents and Materials:

Cell culture medium and supplements

Flt3-IN-3 (solubilized in DMSO)

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

96-well cell culture plates
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Procedure:

Cells are seeded into 96-well plates at a predetermined density.

A serial dilution of Flt3-IN-3 is added to the wells.

The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture

conditions.

The cell viability reagent is added to each well, and the luminescent signal, which is

proportional to the number of viable cells, is measured using a microplate reader.

The IC50 value is determined from the dose-response curve of cell viability versus Flt3-IN-

3 concentration.

Flt3 Signaling Pathway and Inhibition
The FMS-like tyrosine kinase 3 (Flt3) is a receptor tyrosine kinase that plays a critical role in

the normal development of hematopoietic stem cells and progenitor cells.[2] In certain

hematological malignancies, such as acute myeloid leukemia (AML), mutations in the FLT3

gene lead to constitutive activation of the receptor, promoting uncontrolled cell proliferation and

survival.[2]

Flt3-IN-3 acts as an inhibitor of this signaling pathway by blocking the kinase activity of the Flt3

receptor.
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Caption: Flt3 signaling pathway and the inhibitory action of Flt3-IN-3.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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